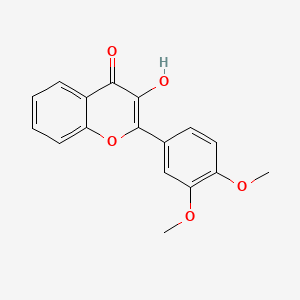3-Hydroxy-3',4'-dimethoxyflavone
CAS No.: 6889-80-1
Cat. No.: VC3775581
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6889-80-1 |
|---|---|
| Molecular Formula | C17H14O5 |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-hydroxychromen-4-one |
| Standard InChI | InChI=1S/C17H14O5/c1-20-13-8-7-10(9-14(13)21-2)17-16(19)15(18)11-5-3-4-6-12(11)22-17/h3-9,19H,1-2H3 |
| Standard InChI Key | BXLAVJWSFYZDPF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC |
Introduction
Molecular Mechanisms of Action
Effects on Cell Signaling Pathways
3-Hydroxy-3',4'-dimethoxyflavone exerts its biological effects through interaction with various molecular targets and pathways. Research has shown that it inhibits p38 and ERK signaling proteins , which are important mediators in cellular processes related to cancer progression. By modulating these signaling pathways, HDMF can influence cell proliferation, migration, and invasion, contributing to its anticancer effects.
The inhibition of these signaling pathways appears to be dose-dependent, with increasing concentrations of HDMF corresponding to greater inhibition of cancer cell migration and invasion . This relationship provides valuable insights for potential therapeutic applications, suggesting that dose optimization could be crucial in maximizing the compound's efficacy while minimizing potential side effects.
Inhibition of Tubulin Polymerization
One of the key mechanisms by which 3-Hydroxy-3',4'-dimethoxyflavone exhibits its anticancer activity is through blocking tubulin polymerization . Tubulin is a critical protein involved in cell division, and disruption of tubulin dynamics is a well-established strategy in cancer therapy. The ability of 3-Hydroxy-3',4'-dimethoxyflavone to interfere with this process suggests a potential role in preventing cancer cell proliferation.
This mechanism is particularly significant as it targets a fundamental process in cancer cell division. Established anticancer drugs like paclitaxel and vincristine also target tubulin, highlighting the clinical relevance of this mechanism. The specific structural features of 3-Hydroxy-3',4'-dimethoxyflavone that enable its interaction with tubulin could provide templates for developing more potent and selective anticancer agents.
Effects on Cancer Stem Cell Properties
Studies have revealed that 3-Hydroxy-3',4'-dimethoxyflavone inhibits Bcl-w-induced neurosphere formation and the expression of glioma stem cell markers . Cancer stem cells are thought to play a crucial role in tumor recurrence and therapy resistance, making them important targets for cancer treatment. The ability of HDMF to suppress stemness characteristics in glioblastoma cells suggests potential applications in targeting this critical cell population.
By inhibiting the expression of stem cell markers such as Musashi, Sox-2, and c-myc, 3-Hydroxy-3',4'-dimethoxyflavone may help prevent the self-renewal and proliferation of cancer stem cells . This effect could potentially enhance the efficacy of conventional therapies by targeting cells that might otherwise escape treatment and contribute to disease recurrence.
Comparative Analysis with Related Flavonoids
3-Hydroxy-3',4'-dimethoxyflavone belongs to a larger family of flavonoid compounds, many of which share structural similarities but exhibit distinct biological activities. Comparing 3-Hydroxy-3',4'-dimethoxyflavone with related compounds provides insights into structure-activity relationships and helps identify key structural features responsible for specific biological effects.
Related compounds include 3,7-Dihydroxy-3',4'-dimethoxyflavone (C17H14O6) and 5,7,3',4'-Tetrahydroxy-3,6-dimethoxyflavone . These compounds differ in the number and position of hydroxyl and methoxy groups, which can significantly influence their biological activities and metabolic profiles. For instance, 3,7-Dihydroxy-3',4'-dimethoxyflavone has known human metabolites that include glycosylated derivatives , suggesting different pharmacokinetic properties compared to 3-Hydroxy-3',4'-dimethoxyflavone.
Table 3: Comparison of 3-Hydroxy-3',4'-dimethoxyflavone with Related Flavonoids
Current Research Status and Future Directions
Research on 3-Hydroxy-3',4'-dimethoxyflavone continues to evolve, with increasing focus on its potential therapeutic applications, particularly in oncology and neuroprotection. Current evidence suggests that this compound has potential as an anticancer agent, particularly for aggressive cancers like glioblastoma multiforme and melanoma .
The proposal that 3-Hydroxy-3',4'-dimethoxyflavone has potential as an anticancer drug for inhibiting the aggressiveness of glioblastoma multiforme represents an important development in the field . This finding is particularly significant given the limited treatment options currently available for this aggressive form of brain cancer. The compound's ability to target multiple aspects of cancer cell behavior—including invasiveness, migration, and stemness—makes it a promising candidate for further investigation.
Future research directions may include more detailed investigations of the molecular mechanisms underlying the biological activities of 3-Hydroxy-3',4'-dimethoxyflavone, exploration of its potential synergistic effects with established cancer therapies, and development of derivatives with enhanced therapeutic properties. Additionally, preclinical and clinical studies will be necessary to assess its safety and efficacy in human subjects, paving the way for potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume